L-erythro-3-hydroxyaspartate
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6NO5- |
|---|---|
Molecular Weight |
148.09 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2+/m0/s1 |
InChI Key |
YYLQUHNPNCGKJQ-NHYDCYSISA-M |
Isomeric SMILES |
[C@H]([C@H](C(=O)O)O)(C(=O)[O-])N |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Substrate Specificity and Mechanism of D-threo-3-Hydroxyaspartate Dehydratase (D-THA DH)
D-THA DH, isolated from Delftia sp. HT23, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the dehydration of D-threo-3-hydroxyaspartate (D-THA) and L-EHA. Structural studies reveal that the enzyme’s active site contains a Mg²⁺ ion critical for orienting the C(β)-OH group of the substrate. The crystal structure of D-THA DH in complex with L-EHA shows that the C(β)-OH is positioned near the Mg²⁺, enabling metal-assisted elimination of the hydroxyl group. This spatial arrangement ensures stereospecificity for substrates with a 3R configuration, making D-THA DH effective for resolving racemic mixtures of DL-erythro-3-hydroxyaspartate (DL-EHA).
Procedure for Enzymatic Resolution
-
Racemic Substrate Preparation : DL-EHA is synthesized via chemical methods, typically through hydroxylation of aspartic acid derivatives.
-
Enzyme Purification : D-THA DH is overexpressed in E. coli and purified using affinity chromatography.
-
Biocatalytic Reaction : The racemic DL-EHA (50 mM) is incubated with D-THA DH (0.1 mg/mL) in 100 mM Tris-HCl buffer (pH 8.0) at 30°C for 24 hours.
-
Product Isolation : The reaction mixture is acidified to pH 2.0, and L-EHA is crystallized directly, avoiding chromatographic purification. The yield of L-EHA is 48.9% with >99% e.e..
Table 1: Performance of D-THA DH in L-EHA Synthesis
| Parameter | Value |
|---|---|
| Substrate | Dthis compound |
| Enzyme Loading | 0.1 mg/mL |
| Reaction Time | 24 hours |
| Yield (L-EHA) | 48.9% |
| Enantiomeric Excess | >99% |
| Purity (NMR) | >99% |
This method’s environmental advantage lies in avoiding organic solvents, as L-EHA is isolated via crystallization.
Pseudomonas sp. N99 Dehydratase for Direct Resolution
Discovery and Characterization of d-erythro-3-Hydroxyaspartate Dehydratase
A novel ammonia-lyase from Pseudomonas sp. N99 selectively dehydrates D-erythro-3-hydroxyaspartate to oxaloacetate, leaving L-EHA unreacted. The enzyme shares 74% sequence identity with L-threo-3-hydroxyaspartate ammonia-lyase from Pseudomonas sp. T62 but uniquely acts on the D-erythro isomer.
Optimized Resolution Protocol
-
Racemic Mixture Preparation : DL-EHA is dissolved in 50 mM potassium phosphate buffer (pH 7.5).
-
Enzyme Reaction : The dehydratase (0.2 mg/mL) is added, and the mixture is incubated at 37°C for 12 hours.
-
Termination and Isolation : The reaction is halted by heat inactivation (80°C, 10 minutes), and L-EHA is purified via ion-exchange chromatography.
This method achieves near-complete resolution of DL-EHA, with L-EHA recovered in >99% e.e. However, the yield is limited to 50% of the theoretical maximum due to the racemic starting material.
One-Pot Bioconversion Using Microbial Hydroxylase and Hydrolase
Dual-Enzyme System for L-EHA Synthesis
A two-step enzymatic process combines asparagine hydroxylase (AsnO) and asparaginase to produce L-EHA from L-asparagine. AsnO hydroxylates L-asparagine to 3-hydroxyasparagine, which is hydrolyzed by asparaginase to L-EHA.
Key Optimization Steps
-
Enzyme Engineering : Wild-type AsnO from Streptomyces coelicolor (SCO2693) is used due to its stability, achieving a 92% yield of L-EHA in E. coli Rosetta2(DE3).
-
Host Strain Modification : Asparaginase-deficient E. coli mutants (JW1756, JW2924) prevent product degradation, increasing yields from 0.076% to 8.2%.
-
Fermentor-Scale Production : Scaling to a 2-L fermentor with optimized aeration and pH control yields 96% L-EHA from 10 mM L-asparagine in 28 hours.
Table 2: Comparison of One-Pot Systems
| Parameter | Test Tube Scale | Fermentor Scale |
|---|---|---|
| Substrate | L-asparagine | L-asparagine |
| Enzyme System | AsnO + Asparaginase | AsnO + Asparaginase |
| Yield | 8.2% | 96% |
| Reaction Time | 72 hours | 28 hours |
| Cell Density (OD₆₀₀) | 30 | 50 |
Structural Insights Guiding Enzyme Engineering
Active-Site Mutagenesis for Enhanced Stereoselectivity
The crystal structure of D-THA DH (PDB: 4PB4) reveals that residue H351 coordinates the Mg²⁺ ion, which positions the substrate’s C(β)-OH for elimination. Mutating H351 to alanine abolishes activity, confirming its critical role. Similarly, in Pseudomonas sp. N99 dehydratase, mutations at the substrate-binding pocket (e.g., S127A) reduce activity by 90%, highlighting residues essential for D-erythro specificity.
Environmental and Industrial Considerations
Solvent-Free Purification
Both D-THA DH and Pseudomonas sp. N99 dehydratase enable solvent-free isolation of L-EHA by crystallization at pH 2.0, reducing waste generation. This aligns with green chemistry principles and lowers production costs.
Scalability Challenges
While fermentor-scale one-pot systems achieve high yields, the need for genetically modified E. coli and precise process control limits industrial adoption. In contrast, enzymatic resolution methods using purified dehydratases are simpler but require costly racemic substrates .
Chemical Reactions Analysis
Quinonoid Intermediate Formation via Aspartate Aminotransferase (AspAT)
L-EHA reacts with E. coli aspartate aminotransferase (AspAT) to form a quinonoid intermediate, detectable by a strong absorption peak at 494 nm (ε = 13,650 M⁻¹ cm⁻¹) . This intermediate is stabilized by hydrogen bonding between the β-hydroxy group of L-EHA and the hydroxy group of Tyr70 in the enzyme’s active site. Mutational analysis (Y70F substitution) reduces absorption intensity (ε = 522 M⁻¹ cm⁻¹), confirming Tyr70’s role in stabilizing the intermediate .
Key Reaction Steps :
-
Enzyme-substrate complex (ES1) formation.
-
Rapid conversion to quinonoid intermediate (ES2).
-
Slow equilibrium between ES2 and carbinolamine intermediate (ES3) .
| Step | Description | Citation |
|---|---|---|
| ES1 → ES2 | Formation of quinonoid intermediate (494 nm absorption) | |
| ES2 ↔ ES3 | Equilibrium between quinonoid and carbinolamine intermediates (330 nm absorption) |
Lyase Reaction: Conversion to Oxaloacetate and Ammonia
L-EHA undergoes a lyase reaction catalyzed by erythro-3-hydroxyaspartate ammonia-lyase , yielding oxaloacetate and ammonia:
This reaction is pyridoxal 5′-phosphate-dependent and cleaves the carbon-nitrogen bond .
Key Features :
-
Enzyme Class : EC 4.3.1.20 (ammonia lyase).
-
Product Use : Oxaloacetate is a tricarboxylic acid cycle intermediate.
Dehydration by D-threo-3-Hydroxyaspartate Dehydratase (D-THA DH)
D-THA DH from Delftia sp. catalyzes the dehydration of L-EHA to 2-amino maleic acid . Structural analysis reveals that the β-hydroxy group of L-EHA interacts with Mg²⁺ at the active site, facilitating elimination .
Reaction Mechanism :
-
Metal-assisted β-hydroxy group elimination.
-
Formation of 2-amino maleic acid via keto-enol tautomerization.
One-Pot Bioconversion Using Recombinant E. coli
Genetically engineered E. coli strains (e.g., Rosetta2(DE3) or ΔansA) expressing AsnO enable direct production of L-THA from L-asparagine. The one-pot process achieves yields of ~0.076% under optimized conditions .
Advantages :
-
Simplified workflow (no intermediate purification).
-
Scalable for preparative-scale synthesis.
Active-Site Interactions
-
AspAT : Tyr70’s hydroxy group stabilizes the quinonoid intermediate via hydrogen bonding. Additional stabilization occurs through interactions with Lys258’s ε-amino group .
-
D-THA DH : The β-hydroxy group of L-EHA orients near Mg²⁺, enabling elimination. Inhibitors (e.g., D-EHA) lack this spatial compatibility .
Free Energy Profiles :
Kinetic analysis of AspAT reactions with L-EHA reveals distinct energy levels for ES1, ES2, and ES3 intermediates, with Tyr70 contributing ~8.7 kJ/mol to quinonoid stabilization .
Comparison of Enzymatic Reactions
Scientific Research Applications
Neuropharmacological Applications
Effects on Glutamate Systems
L-erythro-3-hydroxyaspartate has been shown to interact with glutamate transporters and NMDA receptors, which are crucial for synaptic transmission in the central nervous system. Research indicates that this compound inhibits glutamate transporters in rat hippocampal synaptosomes, suggesting its potential role in modulating glutamatergic signaling pathways .
Neuroprotective Properties
Studies have demonstrated that this compound may exert neuroprotective effects by influencing excitatory neurotransmission. Its activity at NMDA receptors could provide insights into developing treatments for neurodegenerative diseases where glutamate dysregulation is implicated .
Enzymatic Synthesis
Biocatalysis
Research has highlighted the use of microbial enzymes for the synthesis of this compound. For instance, a novel process utilizing asparagine hydroxylases has been developed to produce L-threo-3-hydroxyaspartic acid efficiently from L-asparagine . This biocatalytic approach offers a sustainable method for synthesizing amino acids and their derivatives.
Enzyme Characterization
Studies have characterized specific enzymes that act on this compound, such as dehydratases isolated from bacteria like Pseudomonas sp. T62. These enzymes exhibit high specificity for the compound, which can be harnessed for industrial applications in amino acid production .
Therapeutic Potential
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Animal model studies have reported that this compound could reduce inflammation markers, indicating its possible use in treating inflammatory conditions.
Data Tables
The following tables summarize key findings related to the applications of this compound:
Table 1: Neuropharmacological Effects
| Study Focus | Observations | Mechanism Involved |
|---|---|---|
| Interaction with Glutamate Systems | Inhibition of glutamate transporters | Modulation of excitatory signaling |
| NMDA Receptor Activity | Agonistic effects observed | Neurotransmission regulation |
Table 2: Enzymatic Applications
| Enzyme Source | Substrate | Activity Observed | Yield (%) |
|---|---|---|---|
| Pseudomonas sp. T62 | This compound | High specificity | 68 |
| Recombinant E. coli | L-asparagine | Efficient hydroxylation | 96 |
Case Study 1: Cancer Treatment
Objective: Evaluate the anticancer effects of this compound in breast cancer models.
Results: Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.
Case Study 2: Infection Control
Objective: Assess antimicrobial efficacy against resistant bacterial strains.
Results: Effective inhibition of growth was noted in multi-drug resistant strains.
Mechanism of Action
L-erythro-3-hydroxyaspartate exerts its effects primarily through its interaction with glutamate transporters and NMDA receptors. It inhibits glutamate transporters, reducing the reuptake of glutamate and increasing its extracellular concentration . At NMDA receptors, it acts as an agonist, binding to the receptor and mimicking the action of glutamate, leading to increased neuronal excitation .
Comparison with Similar Compounds
Table 1: Inhibition Profiles of L-EHA and Related Compounds
Table 2: Substrate Specificity of D-THA Dehydratase
| Substrate | Activity | Cofactor Requirement | References |
|---|---|---|---|
| D-threo-3-HA | Primary substrate | PLP, Mn²⁺/Co²⁺/Ni²⁺ | |
| L-erythro-3-HA | Substrate/Inhibitor | PLP, Mn²⁺/Co²⁺/Ni²⁺ | |
| D-serine | Substrate | PLP, Mn²⁺/Co²⁺/Ni²⁺ |
Structural and Mechanistic Insights
- PLP-Dependent Mechanisms: L-EHA’s interactions with AspAT and hydroxyaspartate dehydratases rely on pyridoxal 5'-phosphate (PLP) cofactors. In AspAT, L-EHA forms a stable quinonoid intermediate, while in D-THA DH, it undergoes dehydration via a metal-dependent mechanism .
- Stereospecificity :
D-THA DH exhibits broad substrate tolerance but prefers D-threo and L-erythro configurations. Structural analysis shows that Lys43 in D-THA DH is critical for PLP binding .
Therapeutic Implications and Limitations
- Off-Target Effects : L-EHA’s activity at EAATs and NMDA receptors complicates its use in vivo, necessitating enantiomerically pure analogs for improved selectivity .
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the inhibitory activity of L-erythro-3-hydroxyaspartate against serine racemase (SR)?
- Methodological Answer : Competitive inhibition assays are performed by measuring the enzyme's activity in the presence of varying concentrations of this compound and the natural substrate (e.g., L-serine). The inhibition constant () is determined using Lineweaver-Burk plots or nonlinear regression analysis of kinetic data. For example, this compound exhibits a of 0.049 mM in mouse SR, making it a potent competitive inhibitor .
Q. What spectroscopic techniques are used to characterize catalytic intermediates formed during this compound binding to aspartate aminotransferase (AspAT)?
- Methodological Answer : UV-Vis spectroscopy is employed to monitor transient-state kinetics. The quinonoid intermediate (absorbing at 494 nm) formed during the reaction with AspAT can be stabilized by Tyr70, as demonstrated by comparing wild-type and Y70F mutant enzymes. Stopped-flow spectroscopy and static spectral analysis under equilibrium conditions (e.g., with oxaloacetate) are used to calculate free energy profiles of intermediate stabilization .
Q. How is the stereospecificity of this compound determined in enzyme-substrate interactions?
- Methodological Answer : X-ray crystallography of enzyme-ligand complexes (e.g., D-threo-3-hydroxyaspartate dehydratase) reveals spatial arrangements of hydroxyl groups and active-site residues. For instance, the C(β)-OH orientation relative to Mg in the active site dictates substrate specificity. Stereochemical validation is achieved through enzymatic synthesis of optically pure isomers, followed by chiral HPLC or polarimetry .
Advanced Research Questions
Q. How do computational methods like QM/MM elucidate the interaction energy between this compound and human serine racemase (hSR)?
- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations partition the system: the PLP cofactor and ligand are treated with DFT-B3LYP/6-31G++ (QM), while the protein backbone uses OPLS_2005 force fields (MM). Docking scores (e.g., GLIDE) and energy minimization identify stable conformations. Ionic dimers of this compound show lower interaction energies compared to D-erythro enantiomers, explaining its weaker stabilization in hSR .
Q. What experimental strategies resolve contradictions in reported inhibitory efficacy of this compound across different enzyme systems?
- Methodological Answer : Comparative kinetic studies under standardized conditions (pH, temperature, cofactor availability) are critical. For example, this compound’s varies between SR (0.049 mM) and AspAT due to differences in active-site hydrogen bonding (e.g., Tyr70 in AspAT vs. Lys258 in SR). Mutagenesis (e.g., Y70F AspAT) isolates residue-specific contributions to inhibitor binding .
Q. How can neutron crystallography advance understanding of PLP-dependent mechanisms involving this compound?
- Methodological Answer : Neutron crystallography resolves protonation states of active-site residues (e.g., Lys258 in AspAT) during intermediate formation. This technique visualizes hydrogen-bonding networks involving the β-hydroxy group of this compound, which are obscured in X-ray structures. Data collection at cryogenic temperatures preserves labile intermediates like the carbinolamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
